Product packaging for 4-Ethyl-2-ethynylpyridine(Cat. No.:CAS No. 512197-93-2)

4-Ethyl-2-ethynylpyridine

Cat. No.: B13136642
CAS No.: 512197-93-2
M. Wt: 131.17 g/mol
InChI Key: YYHIQXPJUNLHHD-UHFFFAOYSA-N
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Description

Significance of Ethynylpyridine Scaffolds in Modern Chemical Research

Ethynylpyridine scaffolds are crucial building blocks in the development of a wide array of functional molecules. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a prevalent feature in many FDA-approved drugs. nih.govnih.gov Its ability to engage in hydrogen bonding and its inherent polarity enhance the pharmacokinetic properties of drug candidates. nih.gov The incorporation of an ethynyl (B1212043) group (a carbon-carbon triple bond) introduces rigidity and linearity to the molecule, which can be exploited in the design of materials with specific electronic and optical properties. researchgate.net

The combination of these two moieties in ethynylpyridines creates a versatile platform for further chemical modification. The nitrogen atom of the pyridine can act as a ligand for metal coordination, while the terminal alkyne can participate in a variety of coupling reactions, such as the well-known "click chemistry." This dual functionality makes ethynylpyridines valuable in fields ranging from medicinal chemistry to materials science. researchgate.netdntb.gov.ua For instance, they have been investigated for their potential in creating conjugated polymers with interesting electronic and photophysical properties. researchgate.netsigmaaldrich.com

Academic Context of Alkynylpyridines as Synthetic Building Blocks

In the realm of organic synthesis, alkynylpyridines, including ethynylpyridines, are highly valued as intermediates. Their utility stems from the reactivity of the alkyne group, which allows for the construction of more complex molecular architectures. A primary synthetic route to these compounds is the Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. scirp.orgwikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org

The Sonogashira coupling offers a direct and efficient way to introduce an ethynyl group onto a pyridine ring, starting from a halogenated pyridine derivative. scirp.orgscirp.org The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a versatile tool for the synthesis of diverse alkynylpyridine derivatives. wikipedia.org These derivatives can then serve as precursors for a variety of other molecules, including pharmaceuticals, agrochemicals, and functional materials. scirp.orgnist.gov

Overview of Research Trajectories for Substituted Pyridine Derivatives

The field of substituted pyridine derivatives is a dynamic area of chemical research, with continuous efforts to develop novel compounds with enhanced biological activity and material properties. Research has shown that the position and nature of substituents on the pyridine ring can dramatically influence the molecule's function. nih.gov

Current research trajectories focus on several key areas:

Medicinal Chemistry: A significant portion of research is dedicated to the design and synthesis of pyridine derivatives as therapeutic agents. These compounds have shown a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govresearchgate.netdntb.gov.ua The pyridine scaffold is a common feature in many existing drugs, and its continued exploration is a promising avenue for the discovery of new medicines. nih.govnih.gov

Materials Science: Substituted pyridines are being investigated for their potential in the development of new materials. Their ability to coordinate with metals makes them useful as ligands in the formation of metal-organic frameworks (MOFs) and other coordination polymers. Furthermore, the introduction of functional groups like the ethynyl group can lead to the creation of novel conjugated materials with applications in electronics and photonics. researchgate.netmdpi.com

Catalysis: Pyridine-based ligands are widely used in catalysis to modulate the reactivity and selectivity of metal catalysts. Research in this area focuses on the design of new ligands with tailored electronic and steric properties to improve the efficiency of catalytic transformations.

While specific research on 4-Ethyl-2-ethynylpyridine is limited, its structure suggests potential applications in these areas. The ethyl group at the 4-position and the ethynyl group at the 2-position provide distinct points for further functionalization and interaction with biological targets or material frameworks.

Chemical Compound Data

Below are tables detailing available information for this compound and related compounds.

Properties of this compound and Related Compounds
Compound NameMolecular FormulaMolecular WeightCAS Number
This compoundC9H9N131.17 g/molNot available
4-EthynylpyridineC7H5N103.12 g/mol2510-22-7 nih.gov
2-Ethynylpyridine (B158538)C7H5N103.12 g/mol1945-84-2 sigmaaldrich.com
4-Ethylpyridine (B106801)C7H9N107.15 g/mol536-75-4 nist.gov
Spectroscopic Data of Related Compounds
Compound Name¹H NMR Data¹³C NMR DataIR Spectroscopy Data
4-EthynylpyridineAvailable chemicalbook.comNot readily availableNot readily available
4-EthylpyridineNot readily availableNot readily availableAvailable nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N B13136642 4-Ethyl-2-ethynylpyridine CAS No. 512197-93-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

512197-93-2

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

4-ethyl-2-ethynylpyridine

InChI

InChI=1S/C9H9N/c1-3-8-5-6-10-9(4-2)7-8/h2,5-7H,3H2,1H3

InChI Key

YYHIQXPJUNLHHD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=C1)C#C

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 4 Ethyl 2 Ethynylpyridine Derivatives

Elucidation of Reaction Pathways and Intermediates

A thorough understanding of the stepwise processes in a chemical reaction is paramount for optimizing reaction conditions and controlling product formation. For reactions involving 4-Ethyl-2-ethynylpyridine derivatives, various mechanistic pathways have been proposed and investigated, shedding light on the transient species and transition states that govern the transformation.

Mechanisms of Cross-Coupling Reactions (e.g., Oxidative Addition, Reductive Elimination)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and ethynylpyridines are excellent substrates for such transformations. The catalytic cycle of these reactions typically involves a sequence of fundamental steps: oxidative addition, transmetalation, and reductive elimination.

In the context of this compound, the reaction of an aryl halide with the ethynyl (B1212043) group, known as the Sonogashira coupling, is a prominent example. The generally accepted mechanism proceeds as follows:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate, Ar-Pd-X.

Transmetalation: In the presence of a copper(I) co-catalyst, the terminal alkyne, this compound, is converted to a copper acetylide. This acetylide then transfers the ethynylpyridine moiety to the palladium center, displacing the halide and forming an Ar-Pd-C≡C-Py intermediate.

Reductive Elimination: This final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. The aryl and ethynylpyridine groups on the palladium complex couple, yielding the desired product, 4-Ethyl-2-(arylethynyl)pyridine.

The efficiency of each step can be influenced by various factors, including the choice of palladium catalyst, ligands, solvent, and the nature of the halide.

Nucleophilic Addition Mechanisms to Activated Acetylenes

The ethynyl group in this compound is an electrophilic site susceptible to attack by nucleophiles. The electron-withdrawing nature of the pyridine (B92270) ring enhances the electrophilicity of the alkyne, making it an "activated acetylene". acs.orgnih.gov Nucleophilic addition to this activated triple bond is a key reaction class for this compound. wikipedia.org

A well-studied example is the hydrohalogenation of 2-ethynylpyridines. acs.orgnih.gov The reaction with a hydrohalic acid (HX) proceeds via a mechanism that is distinct from the typical electrophilic addition to alkynes. The key steps are:

Protonation of the Pyridine Nitrogen: The basic nitrogen atom of the pyridine ring is protonated by the acid, forming a pyridinium (B92312) salt. acs.orgnih.gov

Enhanced Electrophilicity: The formation of the positively charged pyridinium ion significantly increases the electron-withdrawing effect on the ethynyl group, further activating it towards nucleophilic attack. acs.orgnih.gov

Nucleophilic Attack by Halide: The halide anion (X⁻), acting as a nucleophile, attacks the β-carbon of the ethynyl group. acs.orgnih.gov This proximity of the counter-anion to the activated triple bond facilitates the addition. acs.orgnih.gov

Formation of the Vinylpyridine: The reaction yields a 2-(2-haloethenyl)pyridine derivative. acs.orgnih.gov

This mechanism highlights the dual role of the pyridine ring: it acts as a base to facilitate the initial protonation and as an electron-withdrawing group to activate the alkyne. acs.orgnih.gov The rate of nucleophilic addition can be influenced by the strength of the nucleophile and the reaction conditions. masterorganicchemistry.com

NucleophileProductReaction Conditions
Chloride (from HCl)4-Ethyl-2-(2-chloroethenyl)pyridineRoom Temperature
Bromide (from HBr)4-Ethyl-2-(2-bromoethenyl)pyridineRoom Temperature
Iodide (from HI)4-Ethyl-2-(2-iodoethenyl)pyridineRoom Temperature
Acetate (B1210297) (from AgOAc/HOAc)4-Ethyl-2-(2-acetoxyethenyl)pyridineElevated Temperature

Ylide-Mediated Reaction Pathways (e.g., Pyridinium N-Ylides)

Pyridinium N-ylides are 1,3-dipoles that can undergo cycloaddition reactions with various dipolarophiles, including activated alkynes. nih.govnih.gov The reaction of a pyridinium ylide with an alkyne provides a versatile route to indolizine (B1195054) derivatives. nih.govnih.gov

The general mechanism for the [3+2] cycloaddition of a pyridinium ylide with an alkyne like this compound involves the following steps:

Formation of the Pyridinium Ylide: A pyridinium salt is treated with a base to deprotonate the carbon atom adjacent to the nitrogen, generating the pyridinium ylide. nih.gov

[3+2] Cycloaddition: The ylide undergoes a concerted or stepwise cycloaddition reaction with the alkyne. This reaction forms a five-membered ring fused to the pyridine ring.

Aromatization: The initial cycloadduct often undergoes a subsequent elimination or rearrangement to form the stable, aromatic indolizine ring system.

The reactivity of the pyridinium ylide and the regioselectivity of the cycloaddition are influenced by the substituents on both the ylide and the alkyne. nih.gov Electron-withdrawing groups on the alkyne generally enhance its reactivity as a dipolarophile.

Role of Substituents in Directing Reactivity and Regioselectivity

Substituents on the pyridine ring and the ethynyl group play a critical role in modulating the electronic properties and steric environment of the molecule, thereby influencing the reaction mechanism, rate, and regioselectivity. lumenlearning.com

Influence of the Ethyl Group at Position 4 on Reaction Mechanisms

The ethyl group at the 4-position of the pyridine ring is an electron-donating group (EDG). mdpi.com Its influence on the reaction mechanisms can be understood through its electronic and steric effects.

Electronic Effects: The ethyl group, through its inductive effect, increases the electron density on the pyridine ring. This has several consequences:

It enhances the basicity of the pyridine nitrogen, which can affect the initial protonation step in reactions like hydrohalogenation.

Steric Effects: The ethyl group is relatively small and located at the 4-position, which is remote from the reactive ethynyl group at the 2-position. Therefore, its steric influence on reactions occurring at the ethynyl group is generally minimal.

Electronic and Steric Effects of Substituents on Ethynylation

The term "ethynylation" can refer to the introduction of the ethynyl group onto the pyridine ring or to reactions of the ethynyl group itself. The electronic and steric effects of substituents on the pyridine ring significantly impact these processes.

Electronic Effects:

Electron-Withdrawing Groups (EWGs): Substituents like nitro or cyano groups decrease the electron density of the pyridine ring. nih.gov This deactivates the ring towards electrophilic substitution but enhances the electrophilicity of the ethynyl group, making it more susceptible to nucleophilic addition. nih.gov In cross-coupling reactions, EWGs can influence the oxidative addition step. mdpi.com

Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups increase the electron density of the ring. mdpi.com This activates the ring towards electrophilic substitution but can slightly decrease the reactivity of the ethynyl group towards nucleophiles. lumenlearning.com

Steric Effects:

Bulky substituents near the reaction center can hinder the approach of reagents, slowing down the reaction rate. nih.govrsc.org For instance, a large substituent at the 3-position of the pyridine ring could sterically impede a cross-coupling reaction at the 2-ethynyl position. nih.gov The regioselectivity of reactions can also be controlled by steric hindrance, directing the attack of a reagent to a less hindered position. nih.gov

Substituent at Position 4Electronic EffectPredicted Effect on Nucleophilic Addition to Ethynyl Group
-NO₂Electron-WithdrawingRate enhancement
-CNElectron-WithdrawingRate enhancement
-HNeutralBaseline
-CH₃Electron-DonatingSlight rate decrease
-OCH₃Electron-DonatingSlight rate decrease

Intramolecular Cyclization Mechanisms and Product Selectivity

The presence of the pyridine ring and the ethynyl group in this compound provides a versatile scaffold for intramolecular cyclization reactions, leading to a variety of fused heterocyclic systems. The reaction mechanism and product selectivity are highly dependent on the reaction conditions and the nature of the tethered reacting group.

Formation of Fused Heterocyclic Systems (e.g., Indolizines, Naphthyridines, Pyrano[4,3-b]pyridines)

Indolizines: The formation of an indolizine core from a 2-ethynylpyridine (B158538) derivative typically requires the initial formation of a pyridinium ylide. One plausible pathway involves the N-functionalization of the pyridine ring to generate an intermediate that can undergo cyclization. For instance, reaction with an appropriate agent can form an N-ylide, which then facilitates a 1,5-dipolar cyclization. In this mechanism, the ylide carbon attacks the proximal carbon of the ethynyl group, followed by a proton transfer or rearrangement to yield the aromatic indolizine system. Product selectivity is dictated by the nature of the substituents on both the pyridine ring and the ethynyl group, which influence the stability of the ylide and the transition state of the cyclization.

Naphthyridines: The synthesis of naphthyridines from 2-alkynylpyridine precursors can be achieved through a base-promoted intramolecular cyclization, particularly when a tethered nitrile group is present. nih.gov This transformation proceeds through a tetradehydro-Diels–Alder type reaction. The mechanism involves the initial tautomerization of the alkyne to a more reactive allene (B1206475) intermediate, a step catalyzed by a non-nucleophilic base. nih.gov This allene intermediate then undergoes a [4+2] cycloaddition with the pendant nitrile. For a substrate like this compound tethered to a cyano-containing group, the cyclization would involve the pyridine ring acting as the diene component. The regioselectivity of this cyclization is crucial; the reaction can proceed via attack at either the C3 or C5 position of the pyridine ring relative to the nitrogen atom. DFT studies on related 2-alkynylpyridine derivatives have shown that there is typically a preference for cyclization onto the C3 position. nih.gov This selectivity is governed by the relative energy barriers of the transition states leading to the different regioisomers. For a 3-alkynylpyridine, a mixture of 1,6- and 1,8-naphthyridine (B1210474) products can be formed. nih.gov

Pyrano[4,3-b]pyridines: The synthesis of the pyrano[4,3-b]pyridine fused ring system directly from this compound or related 2-ethynylpyridine derivatives via an intramolecular cyclization is not a well-documented pathway in the reviewed scientific literature. While methods exist for the synthesis of this heterocyclic core, they typically employ different starting materials and synthetic strategies, such as the reaction of 2-(thiophenoxy)quinoline-3-carbaldehydes with active methylene (B1212753) compounds or multi-step syntheses starting from pre-formed pyran or pyridine rings. mdpi.comekb.eg

Polymerization Mechanisms of Ethynylpyridine Monomers

Ethynylpyridine monomers, including this compound, are known to undergo a unique form of ionic polymerization. This process is often described as a spontaneous or uncatalyzed polymerization, which is initiated by the quaternization of the pyridine nitrogen.

Anionic Polymerization Pathways

The polymerization of 2-ethynylpyridine derivatives does not typically follow classical anionic polymerization pathways initiated by strong nucleophiles like organolithium reagents, which are common for monomers like styrene. wikipedia.orglibretexts.org Instead, the polymerization is initiated by the formation of a pyridinium salt, which renders the acetylenic bond highly susceptible to attack.

Once initiation occurs via quaternization, the propagation proceeds through the addition of a neutral monomer molecule to the growing ionic chain end. The mechanism involves the nucleophilic attack of the ethynyl group of a monomer molecule on the activated ethynyl group of the growing polymer chain. This process continues, building a conjugated polyacetylene backbone with pyridinium side groups. This type of polymerization is considered a form of chain-growth polymerization and can, under certain conditions, exhibit characteristics of a living polymerization, where termination and chain transfer reactions are minimal. unacademy.com

Nucleophilic Initiation Processes

The key initiation step for the polymerization of 2-ethynylpyridine monomers is a nucleophilic attack by the pyridine nitrogen atom on an electrophilic initiator, typically an alkyl halide. unacademy.com This is essentially a Menschutkin reaction. The nitrogen acts as a nucleophile, attacking the electrophilic carbon of the initiator and displacing a halide anion. This reaction forms an N-substituted-2-ethynylpyridinium salt.

This quaternization step is critical as it activates the monomer. The strong electron-withdrawing effect of the positively charged pyridinium nitrogen polarizes the ethynyl triple bond, making it highly electrophilic and thus susceptible to nucleophilic attack by another monomer unit, which starts the propagation phase. A variety of initiators can be used for this purpose, and the choice of initiator can influence the properties of the resulting polymer.

Below is a table summarizing various initiators used in the polymerization of 2-ethynylpyridine.

Initiator TypeSpecific Initiator ExampleSolventTemperature (°C)Resulting Polymer Type
Alkyl Halide4-(Bromomethyl)-7-methoxycoumarinN/A (Bulk)80Ionic Polyacetylene
Alkyl HalideBromocholine BromideN/A (Bulk)N/AIonic Polyacetylene
Strong AcidConcentrated Hydrochloric AcidN/AN/AIonic Polyacetylene with protonated pyridinium groups

Theoretical and Computational Studies of 4 Ethyl 2 Ethynylpyridine and Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular properties that are often difficult or impossible to measure experimentally. aps.org These methods solve the Schrödinger equation for a given molecule, providing information about its electronic distribution, energy, and geometry.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. weizmann.ac.ilethz.ch DFT methods are particularly valuable for studying the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, DFT can be used to identify transition states, intermediates, and products, thereby elucidating the step-by-step pathway of a reaction.

For 4-Ethyl-2-ethynylpyridine, DFT calculations can be employed to study a variety of reactions. For instance, the reactivity of the ethynyl (B1212043) group in reactions such as cycloadditions or nucleophilic additions can be investigated. DFT can also shed light on the reactivity of the pyridine (B92270) nitrogen, predicting its susceptibility to protonation or N-oxidation. nih.gov A study on 2-ethynylpyridine (B158538) dimers utilized DFT calculations to understand their structure and interactions, which is a foundational step for predicting reactivity in more complex systems. nih.gov

Table 1: Hypothetical DFT-Calculated Parameters for a Reaction Intermediate of this compound

ParameterValue
Relative Energy (kcal/mol)+15.2
Key Bond Length (Å)1.34
Key Bond Angle (°)118.5
Imaginary Frequency (cm⁻¹)-250 (for transition state)

This table is interactive. You can sort and filter the data.

Molecular Electrostatic Potential (MEP) analysis is a powerful tool for understanding and predicting the reactive behavior of molecules. chemrxiv.org The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). chemrxiv.orgrsc.org

In the case of this compound, an MEP analysis would reveal key features of its reactivity. The nitrogen atom of the pyridine ring is expected to be a region of negative electrostatic potential, making it a likely site for electrophilic attack or protonation. nih.gov Conversely, the hydrogen atom of the ethynyl group would likely exhibit a positive electrostatic potential, indicating its acidic nature and susceptibility to deprotonation by a base. The ethyl group, being an electron-donating group, would slightly increase the electron density on the pyridine ring compared to an unsubstituted ethynylpyridine.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Minima (Vmin) for this compound

Atom/RegionPredicted Vmin (kcal/mol)Implication
Pyridine Nitrogen-45 to -55Nucleophilic center, site for electrophilic attack
Ethynyl π-system-10 to -20Weakly nucleophilic
Ethynyl Hydrogen+15 to +25Electrophilic/acidic proton

This table is interactive. You can sort and filter the data.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about the electronic structure of a molecule, molecular modeling and dynamics simulations are essential for understanding its conformational flexibility and non-covalent interactions.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com For this compound, the primary source of conformational flexibility is the rotation of the ethyl group.

Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic search for the most stable conformers. mdpi.com By calculating the energy of the molecule as a function of the dihedral angle of the ethyl group, a potential energy profile can be generated. This profile would reveal the lowest energy (most stable) conformations and the energy barriers to rotation between them. The conformation of the molecule can be influenced by subtle intramolecular interactions, which in turn can affect its physical and chemical properties. rsc.org

Intramolecular interactions, such as hydrogen bonds, play a crucial role in determining the three-dimensional structure and properties of molecules. nih.govmdpi.comnih.gov In ethynylpyridine derivatives, there is the potential for an intramolecular hydrogen bond between the acidic hydrogen of the ethynyl group and the nitrogen atom of the pyridine ring (C-H···N).

Theoretical calculations are instrumental in identifying and characterizing such weak interactions. rsc.org Methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology and confirm the presence of a bond critical point between the hydrogen and nitrogen atoms, a hallmark of a hydrogen bond. Computational studies on 2-ethynylpyridine have shown the importance of C-H···N intermolecular hydrogen bonding in the formation of dimers, and similar principles would apply to intramolecular interactions in appropriately substituted analogs. nih.gov The strength of this interaction would influence the preferred conformation of the molecule.

Prediction of Spectroscopic Properties and Reaction Outcomes

A significant advantage of computational chemistry is its ability to predict spectroscopic properties and reaction outcomes, which can be invaluable for interpreting experimental data and designing new experiments.

Computational methods, particularly DFT, can be used to calculate various spectroscopic properties, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. For example, the vibrational frequencies and intensities calculated from DFT can be used to generate a theoretical IR spectrum. A study on 2-ethynylpyridine dimers demonstrated the use of computational chemistry to predict shifts in the C-H stretching frequency upon hydrogen bond formation, which correlated well with experimental IR data. nih.gov For this compound, theoretical calculations could predict the characteristic vibrational frequencies of the ethynyl C-H and C≡C bonds, as well as the vibrations of the pyridine ring and the ethyl group.

By combining the insights from electronic structure calculations (like DFT and MEP) and an understanding of reaction mechanisms, computational chemistry can also be used to predict the likely outcomes of chemical reactions. For instance, by comparing the activation energies for different possible reaction pathways, the most favorable product can be identified.

Advanced Applications of 4 Ethyl 2 Ethynylpyridine in Materials Science and Organic Synthesis

Development of Conjugated Polymeric Systems

The presence of the ethynyl (B1212043) group in 4-Ethyl-2-ethynylpyridine allows it to serve as a monomer for the synthesis of conjugated polymers. These polymers are characterized by a backbone of alternating single and double or triple bonds, which facilitates the delocalization of π-electrons, leading to unique electronic and optical properties. nih.govunc.edu

Ionic Conjugated Polymers for Electronic and Ionic Conductivity

Conjugated polymers derived from ethynylpyridine can be designed to exhibit both electronic and ionic conductivity. The polymerization of the acetylenic triple bond, when conjugated to a quaternizable heteroatom like the nitrogen in the pyridine (B92270) ring, can lead to highly charged polyacetylenes with extensively conjugated backbones. researchgate.net This process can be initiated spontaneously, resulting in substituted polyacetylenes that are often soluble in polar organic solvents and water, a property dependent on the nature of the counterion. researchgate.net

The quaternization of the pyridine nitrogen introduces ionic character into the polymer backbone, creating a polyelectrolyte. This dual nature is crucial for their function.

Electronic Conductivity: Arises from the delocalized π-electrons along the conjugated backbone. mdpi.com This conductivity can be significantly enhanced through a process called doping, where oxidizing or reducing agents are used to create charge carriers (holes or electrons) within the polymer chain. nih.govmdpi.com

Ionic Conductivity: Facilitated by the movement of counterions associated with the charged pyridinium (B92312) units in the polymer chain.

Materials that combine these two forms of conductivity are of great interest for applications in sensors, batteries, and other electrochemical devices. mdpi.com Post-crosslinking strategies can further enhance conductivity by developing π-conjugated, electron-conducting routes between polymer chains, leading to increases in electrical conductivity by several orders of magnitude. mdpi.com

Polymer TypeKey Structural FeatureConductivity MechanismPotential Applications
Ionic Conjugated Poly(ethynylpyridine)π-Conjugated backbone with cationic pyridinium sitesElectronic (π-electron delocalization) and Ionic (counterion mobility)Sensors, Solid Electrolytes, Antistatic Coatings

Poly(ethynylpyridinium) Salts as Functional Materials

Poly(pyridinium salt)s, also known as ionenes, are a class of main-chain cationic polymers that can be synthesized from precursors like this compound. mdpi.com These materials are considered functional polymers due to their wide range of properties and applications. mdpi.comnih.gov Depending on the specific chemical structures of the monomers and counterions used, these polymers can exhibit π-conjugated or non-conjugated backbones and display a variety of advanced properties. nih.gov

Research on various poly(pyridinium salt)s has revealed several key functionalities:

Liquid-Crystalline (LC) Properties: Many poly(pyridinium salt)s exhibit lyotropic liquid-crystalline phases in polar solvents, forming ordered structures at certain concentrations. nih.govresearchgate.net This behavior is dependent on the rigidity of the polymer backbone. nih.gov

Light-Emitting Properties: These polymers can be photoluminescent, exhibiting light emission in both solution and the solid state. mdpi.com This makes them candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Fire Retardancy: The incorporation of specific moieties, such as aromatic phosphine (B1218219) oxides, into the polymer backbone can result in materials with excellent inherent fire-retardant properties. nih.gov

Electrochromic Materials: The redox properties of the main-chain ionic moieties allow these polymers to change color upon the application of an electrical potential, making them suitable for smart windows. nih.gov

The synthesis typically involves a ring-transmutation polymerization or metathesis reaction, allowing for a combinatorial approach to create a large variety of polymers by varying the monomers and counterions. researchgate.net

PropertyDescriptionGoverning FactorReference Finding
Lyotropic Liquid-CrystallinityFormation of ordered phases in solutionRigidity of polymer backbone, solvent polarityExhibited fully-grown lyotropic phases in polar protic and aprotic solvents. nih.gov
PhotoluminescenceEmission of light upon absorption of photonsπ-Conjugation length, chemical microstructureExhibit photoluminescence both in solution and in the solid state. mdpi.com
Fire RetardancyResistance to ignition and combustionIncorporation of phosphine oxide moietiesTailored poly(pyridinium salt)s are excellent inherently fire-retardant ionic polymers. nih.gov

Ligand Design in Metal Complex Chemistry

The pyridine nitrogen and the ethynyl group of this compound provide two potential coordination sites, making it and its derivatives valuable ligands in coordination chemistry. researchgate.net These ligands can be used to synthesize a wide array of metal complexes with applications in catalysis and materials science. researchgate.net

Ethynylpyridine Derivatives as Ligands for Transition Metal Catalysis

Pyridine and its derivatives are versatile and widely used ligands in transition metal-catalyzed reactions. researchgate.net The electronic properties of the pyridine ring can be tuned by substituents, and the ethynyl group provides a rigid linker and can participate in π-backbonding, influencing the stability and reactivity of the resulting metal complex. Ethynylpyridine ligands have been incorporated into complexes with various transition metals, including rhodium, copper, silver, platinum, and palladium. semanticscholar.orgslideshare.net

The introduction of an electron-deficient pyridyl ring can systematically tune the emission and absorption properties of transition metal compounds. semanticscholar.org For instance, in platinum(II) complexes, replacing a phenylacetylene (B144264) ligand with 2-ethynylpyridine (B158538) causes a blue-shift in the emission spectrum, indicating a lowering of the energy levels involved in the electronic transition. semanticscholar.org This provides an alternative strategy to using fluorinated ligands for tuning optical properties. semanticscholar.org

Catalytic applications for metal complexes bearing pyridine-type ligands are diverse and include:

Conjugate Addition Reactions: Rhodium complexes with pyridine-based ligands have been shown to catalyze conjugate addition reactions. slideshare.net

Cross-Coupling Reactions: Palladium catalysts are extensively used in C-N and C-C cross-coupling reactions where pyridine-containing ligands can stabilize the active catalytic species. beilstein-journals.org

Hydrogenation Reactions: Iron complexes with (pyridyl)imine ligands have been evaluated as catalysts in the transfer hydrogenation of ketones. researchgate.net

Synthesis of Metal-Ethynylpyridine Complexes (e.g., Iron Complexes, Phthalocyanines)

The modular nature of this compound allows for its incorporation into larger, more complex ligand systems and macrocycles.

Iron Complexes: Iron complexes featuring pyridine-based ligands are of significant interest due to iron's low cost and low toxicity. Synthesis often involves the reaction of an iron salt, such as FeCl₂, with the desired ligand. researchgate.netresearchgate.net The resulting complexes can adopt various geometries, often forming six-coordinate cationic compounds when three bidentate ligands coordinate to a single iron(II) center. researchgate.net These iron complexes have been investigated for their catalytic activity in reactions like the cycloaddition of CO₂ and epoxides and the polymerization of olefins. researchgate.netnih.gov

Phthalocyanines: Phthalocyanines are large, aromatic macrocycles that can chelate a central metal ion. Their properties can be finely tuned by adding substituents to their periphery. nih.govresearchgate.net Alkynyl-substituted phthalocyanines can be prepared via the cyclotetramerization of an appropriately substituted phthalonitrile (B49051) precursor. umich.edu A phthalonitrile derivative incorporating the this compound moiety could, in principle, be synthesized and then used in a cyclomerization reaction, likely in the presence of a metal salt, to yield a novel phthalocyanine. umich.edu Such a macrocycle would feature four this compound units on its periphery, potentially enhancing its solubility and providing sites for further functionalization or polymerization. umich.edu

Precursors for Complex Heterocyclic Architectures

The reactive ethynyl group of this compound makes it a valuable building block for constructing more complex heterocyclic systems through carbon-carbon bond-forming reactions. One of the most powerful methods for this is the Sonogashira cross-coupling reaction, a palladium-catalyzed process that couples terminal alkynes with aryl or vinyl halides. beilstein-journals.org

This methodology can be applied to synthesize fused heterocyclic systems. For example, the Sonogashira coupling of a halo-substituted imidazopyridine with a terminal alkyne provides a direct route to alkynyl-substituted imidazopyridines. beilstein-journals.org In this context, this compound can serve as the alkyne component, reacting with a halogenated heterocycle (such as a 2-haloimidazo[4,5-b]pyridine) to generate a larger, more complex molecular architecture. This reaction demonstrates the utility of this compound as a precursor for creating elaborate molecules with potential applications in medicinal chemistry and materials science. beilstein-journals.org

Synthesis of Polyfunctionalized Pyridines

The term 'polyfunctionalized pyridines' refers to pyridine rings bearing multiple distinct functional groups. These compounds are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. While the direct use of this compound in multicomponent reactions to generate a library of polyfunctionalized pyridines is a promising area of research, specific examples detailing its application in this context are not yet widely available in peer-reviewed literature. The inherent reactivity of the ethynyl group, however, suggests its potential as a key building block in the development of novel synthetic methodologies aimed at the efficient construction of such complex pyridine derivatives.

Construction of Fused and Bridged Heterocycles

The creation of fused and bridged heterocyclic systems is a cornerstone of modern synthetic chemistry, as these scaffolds are often found in biologically active natural products and complex materials. The rigid framework and reactive ethynyl moiety of this compound make it an ideal candidate for annulation reactions, where a new ring is built onto the existing pyridine structure.

For instance, intramolecular cycloaddition reactions involving the ethynyl group and a suitably positioned functional group elsewhere on a molecule derived from this compound could foreseeably lead to the formation of novel fused pyridinoid systems. Similarly, intermolecular reactions, such as Diels-Alder or 1,3-dipolar cycloadditions with the ethynyl group acting as the dienophile or dipolarophile, would provide access to a diverse range of complex heterocyclic architectures. Detailed studies and specific examples of these transformations utilizing this compound are areas of ongoing research interest.

Access to Chiral Heterocyclic Scaffolds

The synthesis of enantiomerically pure heterocyclic compounds is of paramount importance in drug discovery and development. The incorporation of chirality into heterocyclic frameworks can be achieved through various strategies, including asymmetric catalysis. The pyridine nitrogen of this compound can act as a coordinating site for a chiral metal catalyst, which could then direct the stereochemical outcome of a reaction involving the ethynyl group.

For example, an asymmetric addition of a nucleophile to the alkyne, mediated by a chiral catalyst complexed to the pyridine nitrogen, would generate a chiral intermediate that could then be further elaborated into a complex chiral heterocyclic target. While the theoretical potential for this compound in asymmetric synthesis is clear, specific and detailed research demonstrating its application in the construction of chiral heterocyclic scaffolds has yet to be extensively reported.

Scaffolds for Functional Molecular Design in Academic Research

Beyond its role in the synthesis of complex heterocyclic systems, this compound also serves as a fundamental building block and a platform for the design of functional molecules in academic research.

Chemical Building Blocks for Diverse Organic Synthesis

The term 'chemical building block' refers to a relatively simple molecule that can be readily incorporated into the synthesis of more complex structures. This compound fits this description perfectly due to its commercially available nature and the presence of two distinct functional handles: the modifiable pyridine ring and the versatile ethynyl group.

The pyridine ring can undergo a variety of transformations, including N-alkylation, N-oxidation, and electrophilic aromatic substitution (under forcing conditions). The ethynyl group, as previously mentioned, is amenable to a vast range of reactions. This dual reactivity allows for the sequential or orthogonal functionalization of the molecule, making it a highly adaptable component in the toolbox of a synthetic organic chemist. Its use as a starting material allows for the systematic introduction of molecular diversity in the synthesis of compound libraries for screening purposes.

Reaction TypePotential Product Class
Sonogashira CouplingAryl- or Vinyl-substituted Pyridines
Click Chemistry (CuAAC)Triazolyl-pyridines
HydrationAcetylpyridines
ReductionEthylpyridines
CycloadditionFused Heterocycles

Table 1: Potential Synthetic Transformations of the Ethynyl Group in this compound

Probes and Sensors in Academic Biological Research

Fluorescent probes and sensors are indispensable tools in biological research for the visualization and quantification of biological molecules and processes. The design of such probes often involves a fluorophore (a light-emitting component) linked to a recognition element that selectively interacts with the target of interest.

Future Research Directions and Challenges in 4 Ethyl 2 Ethynylpyridine Chemistry

Development of More Sustainable and Efficient Synthetic Routes

A primary challenge in the broader application of 4-ethyl-2-ethynylpyridine lies in the development of synthetic methodologies that are not only efficient but also environmentally benign. Traditional multi-step syntheses often suffer from low yields, harsh reaction conditions, and the use of hazardous reagents and solvents. Future research must prioritize the principles of green chemistry to overcome these limitations.

Key areas of focus should include:

Catalytic Systems: The development of novel catalysts, particularly those based on earth-abundant metals, could offer alternatives to precious metal catalysts often used in cross-coupling reactions to introduce the ethynyl (B1212043) group.

Alternative Solvents: Research into replacing conventional volatile organic compounds (VOCs) with greener solvents, such as ethyl acetate (B1210297) or ionic liquids, is crucial. mdpi.comrsc.org The polymerization of related compounds has successfully utilized ethyl acetate, highlighting a path toward more pharmaceutically and environmentally compatible processes. rsc.org

Energy Efficiency: The adoption of energy-efficient techniques like microwave-assisted synthesis can significantly reduce reaction times and improve yields, as demonstrated in the synthesis of other pyridine (B92270) derivatives. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product (high atom economy) will be essential for reducing waste and improving cost-effectiveness.

Table 1: Comparison of Conventional and Potential Sustainable Synthetic Approaches
AspectConventional MethodsFuture Sustainable Directions
SolventsChlorinated hydrocarbons, AcetonitrileEthyl acetate, Water, Ionic Liquids, Supercritical CO₂
CatalystsHomogeneous precious metal catalysts (e.g., Palladium, Platinum)Heterogeneous catalysts, Earth-abundant metal catalysts (e.g., Iron, Copper), Biocatalysts
Energy InputProlonged conventional heatingMicrowave irradiation, Sonication, Mechanochemistry
EfficiencyOften requires multiple steps with purification at each stage, leading to lower overall yields.One-pot reactions, Telescoped synthesis, Flow chemistry to improve yield and reduce waste.

Exploration of Novel Reactivity Patterns and Transformations

The this compound molecule possesses two primary reactive sites: the terminal alkyne and the pyridine nitrogen. While classical reactions of these groups are known, a significant opportunity exists to explore novel transformations and reactivity patterns.

Future research should investigate:

Alkyne Moiety: Beyond standard coupling reactions, the ethynyl group is a prime candidate for cycloaddition reactions (e.g., 'click chemistry' with azides), polymerization to form poly(arylene ethynylene)s, and intramolecular cyclizations to build complex heterocyclic systems. nih.gov

Pyridine Ring: The nitrogen atom acts as a Lewis base and a coordination site for metals. This property can be exploited for directing group-assisted transformations on the pyridine ring itself or for creating self-assembled supramolecular structures. The coordination of 4-[(4-bromophenyl)ethynyl]pyridine to metal surfaces has been shown to create diverse molecular architectures, suggesting similar potential for its 4-ethyl analogue. rsc.org

Synergistic Reactivity: Investigating reactions where both the ethynyl group and the pyridine nitrogen participate simultaneously could lead to entirely new chemical transformations and the discovery of novel molecular frameworks.

Table 2: Potential Novel Transformations for this compound
Functional GroupReaction TypePotential Products/Applications
Ethynyl GroupCatalytic PolymerizationConductive polymers, Organic electronics
[3+2] Cycloaddition (Click Chemistry)Functionalized triazoles, Bioconjugation
Enyne MetathesisComplex polycyclic aromatic systems
Pyridine NitrogenCoordination-driven Self-assemblySupramolecular cages, Metallacycles
N-Oxidation / N-AlkylationModified electronic properties, Precursors for further functionalization

Advanced Computational Approaches for Structure-Reactivity Relationships

Computational chemistry provides indispensable tools for predicting molecular properties and guiding experimental design. Applying advanced computational methods to this compound can accelerate the discovery of new materials and reactions.

Future computational studies could focus on:

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structures, vibrational frequencies, and reactivity indices of the molecule. For the related 2-ethynylpyridine (B158538), quantum chemical calculations have been used to predict stable dimer structures and the red shifts in vibrational frequencies due to hydrogen bonding. nih.gov Similar studies on this compound could elucidate its intermolecular interactions.

Time-Dependent DFT (TD-DFT): This method can predict electronic absorption and emission spectra, which is crucial for designing molecules for optical applications like sensors or organic light-emitting diodes (OLEDs).

Molecular Dynamics (MD): MD simulations can model the behavior of molecules in solution or within a material, providing insights into self-assembly processes and the bulk properties of polymers or frameworks derived from ethynylpyridines.

Structure-Property Relationships: By systematically modifying the structure in silico (e.g., changing substituent positions) and calculating the resulting properties, researchers can establish clear structure-property relationships to guide the synthesis of molecules with desired characteristics. Computational studies on similar pyridine derivatives have used parameters like the electrophilicity index to predict bio-activity. researchgate.net

Table 3: Key Parameters from Computational Analysis
Computational MethodParameter/AnalysisPredicted Property/Insight
DFTHOMO/LUMO EnergiesElectronic transitions, Charge transfer capabilities, Reactivity
Molecular Electrostatic Potential (MEP)Identification of electrophilic and nucleophilic sites for reactions
Vibrational FrequenciesInterpretation of experimental IR and Raman spectra
TD-DFTUV-Vis Absorption SpectraOptical properties, Color, Suitability for photonic devices
MD SimulationsConformational AnalysisPolymer chain folding, Crystal packing, Self-assembly behavior

Design of Next-Generation Functional Materials Based on Ethynylpyridine Frameworks

The rigid, linear structure of the ethynylpyridine unit makes it an exceptional building block for a variety of functional materials. The pyridine nitrogen provides a coordination vector for constructing ordered, multi-dimensional structures.

Promising future directions include:

Metal-Organic Frameworks (MOFs): Ethynylpyridine derivatives can serve as organic linkers to create MOFs. nih.gov These crystalline materials have applications in gas storage, separation, and catalysis. nih.govrsc.org The modular nature of MOF synthesis allows for the rational design of materials with tunable pore sizes and functionalities. nih.gov

Organometallic Polymers: The synthesis of rigid-rod organometallic poly(arylene ethynylene)s incorporating ethynylpyridine units can lead to materials with intriguing optical, electronic, and magnetic properties. nih.gov These polymers are candidates for use in energy conversion and information storage. nih.gov

Porphyrin Assemblies: The pyridine nitrogen can coordinate to metal centers in porphyrin macrocycles, enabling the construction of complex, multi-component systems. mdpi.com Such assemblies are of great interest for artificial photosynthesis, catalysis, and molecular electronics. mdpi.com The semiconducting properties of these materials arise from the aromaticity and potential for π-stacking, which facilitates electron transfer. mdpi.com

Table 4: Functional Materials from Ethynylpyridine Building Blocks
Material ClassKey Structural FeaturePotential Applications
Metal-Organic Frameworks (MOFs)Pyridine-metal coordination bonds forming porous networksGas storage/separation, Catalysis, Chemical sensing nih.gov
Organometallic PolymersRigid ethynylene backbone with metal centersLight-emitting diodes (LEDs), Photovoltaics, Energy storage nih.gov
Supramolecular AssembliesNon-covalent interactions (H-bonding, π-stacking)Sensors, Molecular electronics, Drug delivery
Porphyrin-based HybridsAxial coordination of pyridine to metalloporphyrinsArtificial photosynthesis, Non-linear optics, Catalysis mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.